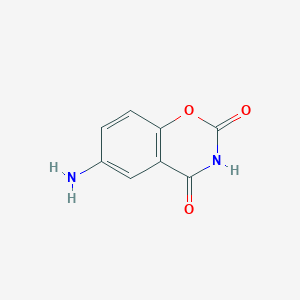

6-Amino-2h-1,3-benzoxazine-2,4(3h)-dione

Description

Contextualization of Benzoxazine (B1645224) Heterocycles within Contemporary Chemical and Pharmaceutical Research

Benzoxazines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to an oxazine (B8389632) ring. wikipedia.org This structural motif has garnered considerable attention from medicinal chemists due to its versatile nature and the wide array of pharmacological activities exhibited by its derivatives. benthamscience.comnih.gov The benzoxazine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, thus displaying a broad spectrum of biological activities. benthamscience.comnih.gov These activities include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, among others. researchgate.net The adaptability of the benzoxazine ring system allows for modifications at multiple sites, enabling the synthesis of diverse compound libraries for drug discovery programs. benthamscience.comnih.gov

The synthesis of benzoxazines can be achieved through various methods, with the Mannich reaction, involving a phenol, an amine, and formaldehyde (B43269), being a common approach for 1,3-benzoxazines. wikipedia.org The inherent biological potential and synthetic accessibility of benzoxazines continue to drive research into novel derivatives with enhanced therapeutic properties. benthamscience.comresearchgate.net

Significance of the 2H-1,3-Benzoxazine-2,4(3H)-dione Scaffold in Drug Discovery and Development

Within the broader family of benzoxazines, the 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is of particular interest to researchers. This core structure is considered a promising phthalimide-like ligand and bears resemblance to known bioactive molecules used in medicine. researchgate.net Its derivatives have been investigated for a range of biological activities, underscoring its potential in drug discovery.

For instance, a series of 3-benzyl-2H-benzoxazine-2,4(3H)-dione derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium avium and Mycobacterium kansasii. researchgate.net Furthermore, derivatives of this scaffold have been explored for their effects on various receptor systems. Specifically, N-substituted 1,3-benzoxazine-2,4-diones with a propyl chain linked to an arylpiperazine moiety have been synthesized to investigate their binding affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptor sites. researchgate.net

The 2H-1,3-benzoxazine-2,4(3H)-dione structure has also been recognized for its utility in polymer chemistry and adhesive manufacturing, where it can function as a curing agent for epoxy resins. guidechem.com This versatility in both medicinal and materials science applications highlights the significance of this particular scaffold.

Overview of Academic Research on 6-Amino-2H-1,3-benzoxazine-2,4(3H)-dione and Related Derivatives

While specific research focusing solely on this compound is part of a broader research landscape, extensive studies have been conducted on various derivatives of the 2H-1,3-benzoxazine-2,4(3H)-dione core, which provides a valuable context for understanding its potential. The amino group at the 6-position offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse array of derivatives with potentially unique biological activities.

Research into related substituted benzoxazine derivatives has revealed a wide spectrum of pharmacological activities. For example, various benzoxazine derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govontosight.ai The specific substitutions on the benzoxazine ring system play a crucial role in determining the biological activity of the resulting compounds.

The following table provides an overview of the types of biological activities observed in various substituted benzoxazine derivatives, offering a glimpse into the potential areas of investigation for derivatives of this compound.

| Derivative Class | Observed Biological Activities |

| 3-Benzyl-2H-1,3-benzoxazin-2,4(3H)-diones | Antimycobacterial |

| N-substituted 1,3-benzoxazine-2,4-diones | 5-HT Receptor Binding |

| General Benzoxazine Derivatives | Antimicrobial, Anticancer, Anti-inflammatory, Antioxidant |

This foundational knowledge from related compounds provides a strong rationale for the continued exploration of this compound and its potential derivatives in the quest for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBHIDQYRBFXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287277 | |

| Record name | 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4297-75-0 | |

| Record name | NSC50118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2h 1,3 Benzoxazine 2,4 3h Dione and Functionalized Analogues

Strategic Approaches for 1,3-Benzoxazine-2,4(3H)-dione Core Synthesis

The construction of the bicyclic 1,3-benzoxazine-2,4(3H)-dione system is a critical step. Several reliable methods have been developed, primarily involving cyclization reactions of ortho-substituted benzene (B151609) precursors.

A primary and effective route to the 1,3-benzoxazine-2,4(3H)-dione core involves the cyclization of salicylamide (B354443) (2-hydroxybenzamide) and its derivatives. This method is advantageous due to the commercial availability and structural diversity of salicylamide precursors. The reaction typically proceeds by treating the salicylamide with a carbonyl-introducing reagent.

For the synthesis of the specific target compound, 6-Amino-2H-1,3-benzoxazine-2,4(3H)-dione , the logical starting material would be 4-Aminosalicylamide . This precursor can be synthesized from 4-Aminosalicylic acid . The conversion of the carboxylic acid to an amide can be achieved through various standard amidation protocols, often involving the activation of the carboxylic acid group (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with ammonia. researchgate.net

Once the appropriately substituted salicylamide is obtained, cyclization is performed. A common method involves reacting the salicylamide with a lower alkyl ester of chloroformic acid, such as ethyl chlorocarbonate, in a basic aqueous medium. nih.gov The reaction is carefully controlled at a pH above 8 and moderate temperatures to facilitate the formation of the dione (B5365651) ring structure.

A two-step procedure can also be employed for the synthesis of related derivatives, which involves the alkylation of salicylamide followed by condensation reactions. prepchem.com This highlights the versatility of salicylamide as a key intermediate in building the benzoxazine (B1645224) framework.

Phosgene (B1210022) (COCl₂) and its safer, solid surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for the ring closure step, acting as a source for the C2-carbonyl group in the benzoxazine ring. researchgate.netbiosynth.com

The reaction of salicylamide with phosgene in a suitable solvent and base, such as pyridine (B92270) or a dilute sodium hydroxide (B78521) solution, can yield the 1,3-benzoxazine-2,4-dione. nih.gov However, due to the extreme toxicity of phosgene gas, triphosgene is now the preferred reagent. researchgate.net Triphosgene offers the advantages of being a stable, crystalline solid that is easier and safer to handle while displaying high reactivity. researchgate.net It can be used for the direct and mild conversion of salicylanilides into 3-phenyl-1,3-benzoxazine-2,4-diones in high yields. This approach can be adapted for unsubstituted salicylamides to form the core N-H benzoxazinedione structure.

The general mechanism involves the in-situ generation of phosgene from triphosgene, which then reacts with the phenolic hydroxyl and the amide nitrogen of the salicylamide precursor to form the heterocyclic ring.

The cyclization of Schiff bases (imines) represents another important strategy for constructing benzoxazine rings. google.com This method is particularly useful for synthesizing N-substituted 1,3-benzoxazines. The process typically begins with the condensation of a salicylaldehyde (B1680747) with a primary amine to form a Schiff base. google.com This imine intermediate is then reduced, commonly with sodium borohydride, to yield a 2-(aminomethyl)phenol (B125469) derivative. google.com The final ring closure is accomplished by reacting this intermediate with an aldehyde, such as formaldehyde (B43269). google.commatrix-fine-chemicals.com

While this route is more commonly applied to dihydro-2H-1,3-benzoxazines, variations of this chemistry can lead to the dione structure. For instance, reacting Schiff bases directly with triphosgene has been reported as a simple and selective method for synthesizing 1,3-benzoxazine-2,4-dione derivatives. google.com The specific outcome of the reaction can be dependent on the substituents present on the Schiff base. google.com

Derivatization and Functionalization Strategies

To synthesize specifically substituted analogues like This compound , functional groups must be introduced onto the aromatic ring. This can be achieved either by starting with an already functionalized precursor or by modifying the benzoxazine-2,4-dione core.

The introduction of various substituents onto the benzoxazine skeleton is crucial for modulating its chemical and biological properties.

Aromatic and Aliphatic Groups at N-3: The nitrogen at position 3 is a common site for derivatization. N-substituted derivatives can be prepared by reacting the parent 2H-1,3-benzoxazine-2,4(3H)-dione with various alkylating or acylating agents. For example, a series of 3-substituted derivatives, including those with p-anisoyl, benzoyl, benzyl, and phenyl groups, have been synthesized. prepchem.com This is often achieved by first forming the sodium salt of the benzoxazinedione with a base like sodium ethoxide, followed by reaction with the appropriate halide or acyl chloride. prepchem.com

Substituents on the Benzene Ring: Introducing substituents onto the benzene portion of the molecule is often best accomplished by starting with a substituted salicylamide or salicylaldehyde. For the synthesis of This compound , a key strategy involves the use of a precursor that already contains a nitrogen-based functional group at the desired position. A common approach in aromatic chemistry is to introduce a nitro group and subsequently reduce it to an amine.

One viable route starts with 2-hydroxy-4-nitrobenzoic acid . google.com This intermediate can be converted to 4-Nitrosalicylamide . Cyclization of 4-nitrosalicylamide, for example using ethyl chlorocarbonate or triphosgene, would yield 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione . The final step is the reduction of the nitro group to an amino group, which can be achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation, to afford the target compound.

| Compound Name | Role in Synthesis | Potential Synthetic Route |

|---|---|---|

| 4-Aminosalicylic acid | Precursor to 4-Aminosalicylamide | Carboxylation of m-aminophenol nih.govgoogle.com |

| 4-Aminosalicylamide | Direct precursor to this compound | Amidation of 4-Aminosalicylic acid nih.gov |

| 2-Hydroxy-4-nitrobenzoic acid | Precursor to 4-Nitrosalicylamide | Diazotization of 2-amino-4-nitrobenzoic acid google.com |

| 4-Nitrosalicylamide | Precursor to 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione | Amidation of 2-Hydroxy-4-nitrobenzoic acid |

| 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione | Intermediate for the 6-amino derivative | Cyclization of 4-Nitrosalicylamide |

Halogenated derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione are of significant interest for further chemical modification (e.g., cross-coupling reactions) and for their potential biological activities. The synthesis of these compounds can be achieved by starting with halogenated phenols. For instance, a bromo-substituted derivative can be prepared starting from a brominated salicylamide.

A series of 3-benzyl-2H-benzoxazine-2,4(3H)-diones with substituents at the 6, 7, or 8 positions have been synthesized, demonstrating that various positions on the benzene ring can be functionalized. prepchem.com The synthesis of a chloro-substituted benzoxazine monomer based on 3,3′-dichloro-4,4′-diaminodiphenylmethane has also been reported, highlighting the incorporation of halogen atoms via the amine precursor in related benzoxazine structures. google.com

| Reaction Type | Precursor(s) | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| Cyclization | Salicylamide | Ethyl chlorocarbonate, Base | 2H-1,3-Benzoxazine-2,4(3H)-dione | nih.gov |

| Cyclization | Salicylanilide | Triphosgene | 3-Phenyl-1,3-benzoxazine-2,4-dione | researchgate.net |

| Cyclization | Schiff Base | Triphosgene | 1,3-Benzoxazine-2,4-dione derivative | google.com |

| N-Alkylation/Acylation | 2H-1,3-Benzoxazine-2,4(3H)-dione | Alkyl/Acyl Halide, Base | 3-Substituted Benzoxazinedione | prepchem.com |

| Nitration/Reduction | 2H-1,3-Benzoxazine-2,4(3H)-dione | 1. Nitrating agent; 2. Reducing agent | This compound | google.com |

Preparation of Thioxo Analogues

The synthesis of thioxo analogues of 2H-1,3-benzoxazine-2,4(3H)-dione, where one or both carbonyl oxygen atoms are replaced by sulfur, introduces unique chemical properties and potential biological activities to the core structure. A common method for thionation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). sigmaaldrich.com This reagent is effective in converting carbonyls to thiocarbonyls. sigmaaldrich.com

Methodologies for synthesizing related thioxo-quinazolines, which share a similar heterocyclic core, provide insight into potential synthetic routes. For instance, 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines can be prepared through the cyclization of substituted methyl anthranilates with isothiocyanates or by reacting substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines. nih.gov Another approach involves a one-pot reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of DBU, a non-nucleophilic base. researchgate.net

Furthermore, three-component reactions offer an efficient route to 2-thioxo-1,3-oxazine derivatives. One such catalyst-free method involves the reaction of arylglyoxals, acetylacetone, and ammonium (B1175870) thiocyanate (B1210189) in ethanol, which is considered a green solvent. orgchemres.org The synthesis of 2-thioxo-1,3-dithiol-carboxamides has also been achieved by coupling 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid with amino acids using HBTU as a coupling agent, a method that proceeds under mild, room temperature conditions. mdpi.com

Click Chemistry Approaches for Conjugate Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing complex molecular architectures by reliably joining small molecular units. nih.gov This methodology is widely used in drug discovery and bioconjugation to create novel conjugates of heterocyclic compounds like benzoxazines. researchgate.netnih.gov The reaction forms a stable 1,2,3-triazole ring that links the benzoxazine scaffold to other molecules or functional groups. nih.gov

Reaction Condition Optimization and Green Chemistry Aspects

Recent advancements in the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione and its analogues have emphasized the use of green chemistry principles to improve efficiency and reduce environmental impact. These methods focus on alternative energy sources, efficient catalysis, and the reduction or elimination of hazardous solvents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. doaj.orgtandfonline.com In the synthesis of benzoxazine-2,4-diones from phthalic anhydride (B1165640) derivatives and trimethylsilyl (B98337) azide, microwave irradiation significantly reduces reaction times and can provide access to products or regioisomers that are not obtainable through conventional heating. doaj.orgresearchgate.net This method is considered an efficient and eco-friendly one-step process. doaj.orgresearchgate.net The yields of benzoxazinediones synthesized using this technique can range from 30% to 90%. doaj.orgtandfonline.com For example, a one-pot, two-step microwave-assisted synthesis of hydantoins from L-amino acids has been successfully demonstrated in water, showcasing the potential for rapid and sustainable protocols. beilstein-journals.org

| Starting Material | Product | Method | Yield | Reference |

| Phthalic anhydrides | Benzoxazine-2,4-diones | Microwave irradiation | 30-90% | doaj.orgresearchgate.net |

| 2-aminobenzamide (B116534) & Aromatic aldehydes | 2-arylquinazolin-4(3H)-ones | Microwave-assisted, solvent-free | Excellent | nih.gov |

| L-amino acids | Hydantoins | Microwave-assisted, one-pot, in water | 34-89% | beilstein-journals.org |

Catalyst-Mediated Processes (e.g., TBAB Catalysis)

Tetrabutylammonium bromide (TBAB) has gained attention as an efficient, metal-free, homogeneous phase-transfer catalyst for various organic transformations. nih.govresearchgate.netresearchgate.net It is inexpensive, environmentally compatible, and can be used in catalytic amounts to promote reactions such as alkylations, oxidations, and esterifications. nih.govorientjchem.org

In the context of heterocyclic synthesis, TBAB has been used to catalyze the formation of 2-arylquinazolin-4(3H)-ones via the cyclocondensation of 2-aminobenzamide and aromatic aldehydes under microwave-assisted, solvent-free conditions. nih.gov This method is notable for its excellent yields and very short reaction times, often completing within just four minutes. nih.gov TBAB can also function as a co-catalyst, for example, in the synthesis of styrene (B11656) carbonate from styrene oxide and carbon dioxide, where it reduces the activation energy of the reaction. rsc.org Its versatility and effectiveness make it a valuable tool for optimizing the synthesis of benzoxazine-related structures. nih.govresearchgate.net

Solvent-Free and Aqueous Medium Reactions

Solvent-free reactions and the use of water as a reaction medium are cornerstones of green chemistry. Solvent-free microwave thermolysis has been shown to be a rapid, high-yielding, and environmentally friendly protocol for the synthesis of 3,4-dihydro-2H-1,3-benzoxazines. semanticscholar.org This approach avoids the use of volatile and often toxic organic solvents.

Similarly, conducting reactions in an aqueous medium is highly desirable. Research has demonstrated the feasibility of TBAB-catalyzed synthesis of heterocycles like 1,4-dihydropyridines in water. researchgate.net The development of synthetic protocols in aqueous media for benzoxazine-2,4-diones represents a significant step towards more sustainable chemical manufacturing.

Regioselectivity Control in Benzoxazine Ring Formation

Controlling the regioselectivity during the formation of the benzoxazine ring is crucial when using unsymmetrically substituted precursors, as it determines the final position of functional groups on the heterocyclic structure. The formation of different isomers can be influenced by several factors, including the reaction conditions and the electronic nature of the substituents.

In the synthesis of benzoxazinediones from substituted phthalic anhydrides, the choice between conventional heating and microwave irradiation can influence the resulting regioisomers. doaj.orgresearchgate.net Microwave irradiation, in particular, can modulate the regioselectivity of the reaction, potentially by altering the reaction pathway or transition state energies. doaj.orgresearchgate.net Studies on the cationic ring-opening polymerization of substituted benzoxazines have also highlighted the role of substituents in directing the reaction. For example, the presence and position of methyl groups on the benzoxazine ring can affect the polymerization mechanism and the structure of the resulting polymer. researchgate.net The synthesis of benzoxazines from substituted phenols, primary amines, and formaldehyde is a flexible process, but factors such as reactant ratios, solvent, and temperature play an important role in the yield and properties of the final product. researchgate.net Careful control over these parameters is essential for achieving the desired regiochemical outcome.

Chemical Reactivity and Mechanistic Investigations of 2h 1,3 Benzoxazine 2,4 3h Dione Systems

Hydrolytic Stability and Kinetic Studies

The stability of the 2H-1,3-benzoxazine-2,4(3H)-dione ring system in aqueous media is a critical factor in its handling and application. Kinetic studies on the parent compound, 1,3-benzoxazine-2,4-dione, have provided fundamental insights into its hydrolytic degradation pathways. The hydrolysis of this compound is quantitative, yielding the corresponding salicylamide (B354443). nih.gov

The degradation kinetics are pH-dependent, with distinct mechanisms dominating at different pH ranges. The pH-rate profile for 1,3-benzoxazine-2,4-dione indicates that from pH 1 to 4, a spontaneous or water-catalyzed reaction is the predominant pathway for hydrolysis. nih.gov In contrast, under alkaline conditions, the hydrolysis is catalyzed by hydroxide (B78521) ions. nih.gov

| pH Range | Predominant Hydrolysis Mechanism | Key Reactant |

|---|---|---|

| 1 - 4 | Spontaneous / Water-catalyzed | H₂O |

| > 4 | Hydroxide ion-catalyzed | OH⁻ |

Ring Opening and Rearrangement Pathways

The oxazine (B8389632) ring of the 2H-1,3-benzoxazine-2,4(3H)-dione system is susceptible to ring-opening reactions under various conditions. One of the most studied pathways is the thermally or catalytically induced ring-opening polymerization. mdpi.com This process typically proceeds through a cationic mechanism, where the oxazine ring is opened to form reactive intermediates that then propagate to form a polymer. mdpi.com For some benzoxazine (B1645224) systems, this polymerization can be initiated by catalysts such as tris(pentafluorophenyl)borane, which acts as a Lewis acid to facilitate the ring opening at lower temperatures. mdpi.com

Beyond polymerization, the benzoxazine ring can undergo ring-opening through reactions with nucleophiles. For instance, N-phenylbenzoxazine has been shown to undergo a reversible ring-opening addition and fragmentation reaction with both aliphatic and aromatic thiols. ontosight.ai This type of reaction highlights the electrophilic nature of the carbon atoms in the oxazine ring.

In some related heterocyclic systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govacs.orgoxazine-1,8-diones, ring-opening transformations can be employed to construct more complex polycyclic structures. These reactions demonstrate the utility of the oxazine ring as a synthon in organic synthesis.

Nucleophilic Substitution Reactions on the Benzoxazine Core

The 2H-1,3-benzoxazine-2,4(3H)-dione core possesses sites susceptible to nucleophilic attack. While direct nucleophilic substitution on the benzene (B151609) ring of the parent compound is not extensively documented, the presence of the 6-amino group in 6-amino-2H-1,3-benzoxazine-2,4(3H)-dione would activate the aromatic ring towards electrophilic substitution. Conversely, the electron-withdrawing nature of the dione (B5365651) functionality may render the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present.

Studies on related benzoxazine derivatives have shown that the molecule can act as a nucleophile itself. For example, 4-(2H-benzo[e] nih.govresearchgate.netoxazin-3(4H)-yl)phenol can participate in a nucleophilic substitution reaction with 2,4,6-trichloro-1,3,5-triazine to form a triazine-containing benzoxazine. rsc.org

The amino group at the 6-position is also a site of potential nucleophilic reactivity and can be expected to react with various electrophiles.

Isomerization Phenomena within Benzoxazine Derivatives

Isomerization, particularly tautomerism, is a potential phenomenon in derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione. The presence of carbonyl groups and the amino substituent raises the possibility of keto-enol and amino-imino tautomerism. In a related Schiff base derivative, (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline, a dynamic equilibrium between the (E)-enol-imine and keto-amine tautomers has been observed, with the equilibrium being influenced by the solvent. nih.gov

For this compound, several tautomeric forms could be envisioned. The dione portion of the molecule could exist in an enol form, creating a hydroxyl group and a double bond within the oxazine ring. Additionally, the 6-amino group could participate in tautomerism with one of the carbonyl groups, leading to an imine form. The relative stability of these tautomers would likely be influenced by factors such as the solvent and temperature.

Reactivity with Specific Organic and Organometallic Reagents

The reactivity of the 2H-1,3-benzoxazine-2,4(3H)-dione scaffold has been explored with a variety of reagents. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by organometallic reagents. For example, chiral 2-acyl-3-allyl-substituted perhydrobenzoxazines have been shown to react with allyl or homoallyl Grignard reagents to yield tertiary alcohols with high diastereoselectivity. nih.gov This suggests that the carbonyl groups in this compound could potentially react with Grignard reagents or other organometallics to form alcohols.

The nucleophilic character of the 6-amino group suggests reactivity towards a range of organic electrophiles. These could include alkyl halides, acyl chlorides, and isocyanates, leading to N-alkylated, N-acylated, and urea (B33335) derivatives, respectively.

| Reagent Class | Potential Reaction Type | Reactive Site on Benzoxazine Core | Potential Product |

|---|---|---|---|

| Water/Hydroxide | Hydrolysis (Ring Opening) | Oxazine Ring (Carbonyls) | Substituted Salicylamide |

| Thiols | Nucleophilic Ring Opening | Oxazine Ring | Thiol-adduct |

| Heat/Lewis Acids | Ring-Opening Polymerization | Oxazine Ring | Polybenzoxazine |

| Grignard Reagents | Nucleophilic Addition | Carbonyl Carbons | Tertiary Alcohols |

| Electrophiles (e.g., Acyl Chlorides) | Nucleophilic Acyl Substitution | 6-Amino Group | 6-Acetamido Derivative |

Structure Activity Relationship Sar Studies of 2h 1,3 Benzoxazine 2,4 3h Dione Analogues

Correlative Analysis of Substituent Effects on Biological Efficacy

The electronic character of substituents on the benzoxazine (B1645224) scaffold plays a pivotal role in modulating biological activity. Preliminary SAR studies on related benzoxazine conjugates have indicated that activities can be controlled by the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on associated phenyl moieties. researchgate.net

For instance, in studies of 2-aryl substituted 3,4,5,6-tetrahydro-2H-1,3-oxazines, a related class of compounds, the electron-withdrawing effect of substituents on the aryl ring (such as p-NO₂, m-Br, p-Cl) was found to shift the ring-chain tautomeric equilibrium toward the cyclic (ring) form. nih.gov This conformational preference can directly impact receptor binding and biological activity.

In a series of 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines, the nucleophilicity of the nitrogen atom at position 3 was influenced by the attached group. nih.gov When an aryl group was attached, its conjugation effect with the electron pair on the nitrogen atom led to lower nucleophilicity and consequently lower reaction yields compared to N-alkyl substituted analogues. nih.gov This highlights how electronic effects can influence not only biological interactions but also synthetic accessibility.

The table below summarizes the electronic nature of various substituents investigated in analogous heterocyclic structures.

| Substituent | Position | Electronic Effect | Compound Class Example | Observed Impact |

| -NO₂ | para on aryl ring | Strong EWG | 2-Aryl-3,4,5,6-tetrahydro-2H-1,3-oxazine | Shifts equilibrium to ring form nih.gov |

| -Cl | para on aryl ring | EWG | 2-Aryl-3,4,5,6-tetrahydro-2H-1,3-oxazine | Shifts equilibrium to ring form nih.gov |

| -F | para on aryl ring | EWG | 2-(4-Fluorophenyl)-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine | Synthesized for fungicidal evaluation nih.gov |

| -OCH₃ | para on aryl ring | EDG | 2-Aryl-3,4,5,6-tetrahydro-2H-1,3-oxazine | Less shift to ring form vs. EWGs nih.gov |

| -NMe₂ | para on aryl ring | Strong EDG | 2-Aryl-3,4,5,6-tetrahydro-2H-1,3-oxazine | Did not always fit correlation curves nih.gov |

Steric and lipophilic properties are critical determinants of a molecule's ability to cross biological membranes and fit into the active site of a target protein. Lipophilic parameters are crucial for the penetration of drugs into cell membranes, while steric factors relate to the strength of the drug-receptor interaction. ubaya.ac.idrasayanjournal.co.in

Studies on 3-benzyl-2H-1,3-benzoxazin-2,4(3H)-dione derivatives have shown that their antimycobacterial activity is dependent on partition coefficients (a measure of lipophilicity) and electronic indexes. researchgate.net This indicates that a balance of lipophilicity is necessary for compounds to reach their target site. In some related N-benzoyl-N'-phenylthiourea compounds, regression analysis revealed that steric parameters had a more pronounced effect on antiviral activity than lipophilic and electronic parameters. rasayanjournal.co.in

Quantitative structure-activity relationship (QSAR) models developed for other heterocyclic compounds have confirmed a significant correlation between anti-inflammatory activity and a combination of electronic, steric, and lipophilic parameters. nih.gov This underscores the multifactorial nature of substituent effects on biological activity.

The specific location of a substituent on either the aromatic (benzene) or the heterocyclic (oxazine) ring can dramatically alter biological activity. This is because different positions on the scaffold may be involved in distinct interactions with a biological target.

For example, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the introduction of substituents at the 2-position of the benzoxazine ring led to an increase in 5-HT3 receptor antagonistic activities. nih.gov The potency varied based on the substituent in the following order: dimethyl > methyl > dihydro > phenyl. nih.gov This suggests that small, sterically compact groups at this position are favorable for activity.

Furthermore, a series of 3-benzyl-2H-benzoxazine-2,4(3H)-dione derivatives were synthesized with substituents at positions 6, 7, or 8 of the benzoxazine ring and evaluated for antimycobacterial activity, demonstrating that the aromatic ring is a viable position for modification. researchgate.net

| Position of Substitution | Substituent Type | Compound Class Example | Observed Effect on Activity |

| Position 2 (Oxazine Ring) | Dimethyl | 3,4-dihydro-2H-1,4-benzoxazine | Highest 5-HT3 antagonistic activity nih.gov |

| Position 2 (Oxazine Ring) | Phenyl | 3,4-dihydro-2H-1,4-benzoxazine | Lowest 5-HT3 antagonistic activity nih.gov |

| Positions 6, 7, 8 (Aromatic Ring) | Various | 3-benzyl-2H-benzoxazine-2,4(3H)-dione | Modulated antimycobacterial activity researchgate.net |

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The benzoxazine ring system is not planar and can adopt different conformations, which can influence its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use physicochemical descriptors related to electronic, steric, and lipophilic properties to predict the activity of novel compounds.

For classes of compounds structurally related to benzoxazines, QSAR has proven to be a valuable tool. A study on 1,3-diarylpropenones generated a QSAR model with a high correlation (r²=0.85) between the selected parameters and anti-inflammatory activity, indicating the model's predictive power. nih.gov Similarly, 2D-QSAR and 3D-QSAR models have been successfully developed for 1,3-thiazine derivatives, another class of six-membered heterocycles, to predict their inhibitory activity against the H1N1 neuraminidase enzyme. nih.gov The success of these models for related scaffolds suggests that QSAR would be a highly applicable and beneficial approach for optimizing the biological activity of 2H-1,3-benzoxazine-2,4(3H)-dione analogues.

Biological and Pharmacological Investigations of 2h 1,3 Benzoxazine 2,4 3h Dione Derivatives Excluding Clinical Data

Antimicrobial Activities

The antimicrobial potential of 2H-1,3-benzoxazine-2,4(3H)-dione derivatives has been evaluated against a wide array of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Numerous studies have demonstrated that derivatives of 1,3-benzoxazine possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. ikm.org.myicm.edu.pl A series of newly synthesized benzoxazine-6-sulfonamide derivatives showed promising minimum inhibitory concentrations (MIC) of 31.25 and 62.5 μg/mL against various bacterial strains, comparable to standard drugs. nih.gov

In one study, synthesized 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.gov All tested compounds were active against E. coli and S. aureus, while specific derivatives (4b, 4c, 4e, 4i, and 4j) also showed activity against B. subtilis. nih.gov Similarly, another investigation into 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives found that compound 4e was the most potent, with significant inhibition zones against E. coli (22 mm), S. aureus (20 mm), and B. subtilis (18 mm). ijpsjournal.com The presence of an amino linkage (-N=C-) in heterocyclic compounds is often considered essential for enhancing antibacterial activity. researchgate.net

| Compound Series | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | E. coli, S. aureus | Active | nih.gov |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives (4b, c, e, i, j) | B. subtilis | Active | nih.gov |

| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivative (4e) | E. coli | 22 mm inhibition zone | ijpsjournal.com |

| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivative (4e) | S. aureus | 20 mm inhibition zone | ijpsjournal.com |

| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivative (4e) | B. subtilis | 18 mm inhibition zone | ijpsjournal.com |

| Benzoxazine-6-sulfonamide derivatives | Gram-positive & Gram-negative bacteria | MIC of 31.25-62.5 μg/mL | nih.gov |

The antifungal properties of this class of compounds have also been well-documented. ikm.org.my A comprehensive study of 81 different 3-phenyl-2H-benzoxazine-2,4(3H)-diones evaluated their efficacy against five pathogenic fungal strains: Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.govresearchgate.net The research established a structure-activity relationship, indicating that antifungal activity increased with greater lipophilicity and the presence of electron-accepting substituents on the phenyl ring. nih.govresearchgate.net

In other studies, 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were found to be active against Aspergillus niger. nih.gov Additionally, certain 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones demonstrated potent activity against phytopathogenic fungi. nih.gov Specifically, compounds 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov

| Compound Series/Name | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | A. corymbifera, A. fumigatus, C. albicans, M. gypseum, T. mentagrophytes | Active; activity increases with lipophilicity | nih.govresearchgate.net |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | A. niger | Active | nih.gov |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 7 phytopathogenic fungi | 100% mycelial growth inhibition at 200 mg L⁻¹ | nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | 7 phytopathogenic fungi | 100% mycelial growth inhibition at 200 mg L⁻¹ | nih.gov |

A significant body of research has focused on the antimycobacterial effects of 2H-1,3-benzoxazine-2,4(3H)-dione derivatives, particularly against Mycobacterium tuberculosis and other pathogenic strains. nih.govmdpi.com A large series of 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione were synthesized and evaluated in vitro against M. tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The study found that activity increased with rising hydrophobicity and the electron-withdrawing properties of substituents on the phenyl ring. nih.gov

Further modifications to the core structure, such as replacing an oxo group with a thioxo group at position 4, led to an improvement in activity against M. tuberculosis and M. kansasii. nih.gov Similarly, a series of 3-benzyl-2H-benzoxazine-2,4(3H)-dione derivatives were assessed for in vitro activity against M. avium and two strains of M. kansasii, with their effectiveness being linked to partition coefficients and electronic indexes. researchgate.netresearchgate.net Some of these derivatives demonstrated activity comparable to or better than the standard drug isoniazid. nih.gov

Anti-inflammatory and Analgesic Research

The 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is a key feature in many compounds investigated for anti-inflammatory and analgesic properties. nih.govresearchgate.net Research has explored their ability to modulate inflammatory pathways and reduce pain responses in preclinical models.

In one study, novel benzoxazinone (B8607429) derivatives were synthesized from commercial nonsteroidal anti-inflammatory drugs (NSAIDs). mongoliajol.info Compound 3d, a hybrid of benzoxazinone and diclofenac, showed significant anti-inflammatory activity, with a 62.61% inhibition of rat paw edema, and notable analgesic effects, with 62.36% protection in acetic acid-induced writhing tests. mongoliajol.info Another series of compounds, 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives, also displayed potent anti-inflammatory activity, with edema inhibition ranging from 25% to 83.3%. nih.gov The most active compound from this series, 4j, which showed 83.3% edema inhibition, also provided 65.35% protection in analgesic tests. nih.gov

| Compound Series/Name | Assay | Result | Reference |

|---|---|---|---|

| Compound 3d (benzoxazinone-diclofenac hybrid) | Rat Paw Edema | 62.61% inhibition | mongoliajol.info |

| Compound 3d (benzoxazinone-diclofenac hybrid) | Acetic Acid-Induced Writhing | 62.36% protection | mongoliajol.info |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Carrageenan-Induced Edema | 25% - 83.3% inhibition | nih.gov |

| Compound 4j | Carrageenan-Induced Edema | 83.3% inhibition | nih.gov |

| Compound 4j | Acetic Acid-Induced Writhing | 65.35% protection | nih.gov |

Research into the mechanisms behind the anti-inflammatory effects of benzoxazine derivatives has pointed to their ability to modulate key inflammatory mediators. mdpi.com A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were investigated for their effects in lipopolysaccharide (LPS)-induced microglial cells. nih.govnih.gov

The most promising compounds (e2, e16, and e20) effectively reduced the production of nitric oxide (NO) induced by LPS. nih.gov Furthermore, these derivatives significantly decreased the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov They also downregulated the transcription and protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This modulation of critical inflammatory mediators highlights a potential mechanism for the observed anti-inflammatory activity of this compound class. preprints.org

To further elucidate the anti-inflammatory mechanisms, studies have explored the interaction of these derivatives with intracellular signaling pathways known to regulate oxidative stress and inflammation. nih.govnih.gov The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of antioxidant responses. mdpi.com The Nrf2/Heme Oxygenase-1 (HO-1) signaling axis is a crucial component of the body's defense against oxidative stress and inflammation. nih.govresearchgate.net

Investigations revealed that 2H-1,4-benzoxazin-3(4H)-one derivatives significantly activated the Nrf2-HO-1 pathway. nih.govnih.gov This activation was associated with a reduction in LPS-induced reactive oxygen species (ROS) production, thereby alleviating microglial inflammation. nih.govnih.gov Molecular docking studies suggested that these compounds could interact with Nrf2-related binding sites, potentially preventing its degradation by Keap1, a key negative regulator of Nrf2. nih.govnih.gov This activation of the Nrf2-HO-1 pathway represents a key crosstalk mechanism contributing to the anti-inflammatory effects of these benzoxazine derivatives.

Receptor and Enzyme-Mediated Interactions

The interaction of 2H-1,3-benzoxazine-2,4(3H)-dione derivatives with specific biological targets is a key area of research to understand their mechanisms of action and therapeutic potential.

Derivatives of the parent compound 2H-1,3-benzoxazine-2,4(3H)-dione have been identified as analogs of serotonin (B10506) 5-HT7 receptor ligands. In addition to their affinity for the 5-HT7 receptor, these compounds have also demonstrated activity at 5-HT2A receptors in vitro. The dual activity at these serotonin receptor subtypes suggests a potential for these compounds in the treatment of central nervous system disorders. Further research into specific derivatives, including those with a 6-amino substitution, is necessary to fully characterize their binding profiles and functional activities at these receptors.

The 1,3-benzoxazine scaffold has been investigated as a versatile chemical framework for designing selective agonists for the cannabinoid receptor 2 (CB2). The selective activation of the CB2 receptor is a therapeutic strategy for various conditions, including inflammatory diseases and cancer, due to its role in modulating immune responses.

In one study, a series of 25 derivatives based on the 1,3-benzoxazine structure were synthesized and evaluated for their agonist activity at CB1 and CB2 receptors. Among these, compound 7b5 demonstrated notable selectivity and potency as a CB2 agonist, with an EC50 value of 110 nM for the CB2 receptor and over 10 µM for the CB1 receptor. This compound was found to inhibit the proliferation of BT549 triple-negative breast cancer cells and reduce the release of pro-inflammatory cytokines in a manner dependent on the CB2 receptor.

Table 1: CB2 Receptor Agonist Activity of a Selected 1,3-Benzoxazine Derivative

| Compound | CB2 EC50 (nM) | CB1 EC50 (µM) |

|---|

The inhibitory potential of 2H-1,3-benzoxazine-2,4(3H)-dione derivatives against various enzymes has been a subject of investigation.

Pancreatic Lipase (B570770): While specific studies on the inhibition of pancreatic lipase by 6-Amino-2h-1,3-benzoxazine-2,4(3h)-dione were not identified, the broader class of benzoxazine derivatives has been explored for this activity as a potential approach to manage obesity.

Nitric Oxide Synthases (NOS): A series of 2H-1,4-benzoxazin-3(4H)-one derivatives, synthesized from a 6-amino precursor, have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests an anti-inflammatory effect mediated through the inhibition of nitric oxide production.

Histidine Protein Kinase: Benzoxazines are among the chemical series identified as inhibitors of bacterial histidine protein kinases (HPKs), which are essential for signal transduction in many pathogenic bacteria. In a study evaluating various chemical classes, benzoxazine derivatives demonstrated inhibitory activity against the HPK-RR pairs KinA-Spo0F and NRII-NRI, with IC50 values ranging from 1.9 to over 500 µM.

Table 2: Histidine Protein Kinase Inhibition by a Representative Benzoxazine Compound

| Compound Class | Representative Compound | KinA-Spo0F IC50 (µM) | NRII-NRI IC50 (µM) |

|---|

Neuroprotective Potential

Derivatives of benzoxazine have shown promise as neuroprotective agents in preclinical studies. A series of new 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their ability to protect against oxidative stress-mediated neuronal degeneration in cell cultures. nih.gov The study highlighted that 3-alkyl substituents on the benzoxazine ring were important for neuroprotective activity, with 8-benzylamino-substituted derivatives being particularly potent and non-cytotoxic. nih.gov

More directly related to the 6-amino scaffold, a recent study focused on 2H-1,4-benzoxazin-3(4H)-one derivatives synthesized from 6-amino-2H-benzo[b] jocpr.comikm.org.myoxazin-3(4H)-one. nih.gov These compounds were found to alleviate microglial inflammation induced by lipopolysaccharide (LPS). nih.gov Specifically, they reduced the production of nitric oxide and pro-inflammatory cytokines by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these derivatives were shown to activate the Nrf2-HO-1 signaling pathway and decrease the production of reactive oxygen species, indicating a mechanism of neuroprotection through the modulation of neuroinflammation and oxidative stress. nih.gov

Other Pharmacological Activities Under Investigation

The therapeutic potential of 2H-1,3-benzoxazine-2,4(3H)-dione derivatives extends to other areas of pharmacology. One notable area of investigation is in bone metabolism. A study on modified salicylanilides and 3-phenyl-2H-benzo[e] jocpr.comijnc.iroxazine-2,4(3H)-dione derivatives identified them as novel inhibitors of osteoclast differentiation and bone resorption. The most potent compounds in this series were shown to suppress the formation of osteoclasts and their activity in a dose-dependent manner without causing cytotoxicity to the precursor cells. The mechanism of this action was linked to the downregulation of RANKL-induced NF-κB and NFATc1, key signaling molecules in osteoclastogenesis. These findings suggest that such derivatives could be lead compounds for developing new treatments for bone diseases characterized by excessive bone resorption.

Antiviral Effects

The broad biological activities of benzoxazinone derivatives have prompted investigations into their potential as antiviral agents. Substituted benzoxazinones have been reported to exhibit activity against a range of viruses, including HIV. sapub.org However, detailed studies elucidating the specific antiviral mechanisms and the spectrum of activity for this compound and its direct derivatives are not extensively documented in the available literature. Research on structurally related benzazines, such as quinazolinones, has shown activity against both DNA and RNA viruses, including Varicella-zoster virus and human cytomegalovirus, with some derivatives displaying EC50 values in the low micromolar range. nih.gov For instance, certain 2-substituted quinazolinones were active against two types of varicella zoster virus with EC50 values between 5.4 and 13.6 μM. nih.gov While these findings on related heterocyclic systems are encouraging, specific data on the antiviral efficacy of this compound derivatives remains an area for future research.

Antioxidant Properties and Radical Scavenging

Oxidative stress is a key pathological factor in numerous diseases, making the development of compounds with antioxidant capabilities a significant research focus. Derivatives of 2H-1,4-benzoxazin-3(4H)-one, a closely related structure, have been shown to possess notable antioxidant properties. These compounds have demonstrated the ability to reduce the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in microglial cells. The mechanism of action for this antioxidant effect is linked to the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense against oxidative stress.

Table 1: Antioxidant Activity of select 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Biological Effect | Model System |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | Reduced LPS-induced ROS production | BV-2 microglial cells |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | Activated the Nrf2-HO-1 signaling pathway | BV-2 microglial cells |

Anticonvulsant Activity

The central nervous system is a key target for many biologically active heterocyclic compounds. Research into the anticonvulsant properties of benzoxazine derivatives has identified promising candidates. Specifically, derivatives of 2(3H)-benzoxazolone and the structurally similar 2(3H)-benzothiazolone have been synthesized and evaluated in standard preclinical models of epilepsy. nih.gov

Several of these compounds demonstrated significant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) in rodent models. nih.gov Two particular derivatives, compounds 43 and 45 (from the benzothiazolone series), were identified as highly potent against MES-induced seizures, with ED50 values of 8.7 mg/kg and 7.6 mg/kg, respectively, following intraperitoneal administration in mice. nih.gov Further investigation of compound 45 in rats showed a favorable protective index, suggesting a good separation between its anticonvulsant efficacy and its neurotoxic effects. nih.gov These findings underscore the potential of the broader benzoxazine scaffold in the development of novel anticonvulsant drugs.

Table 2: Anticonvulsant Activity of 2(3H)-Benzothiazolone Derivatives in Mice (i.p.)

| Compound | Test | ED50 (mg/kg) |

| 43 | MES | 8.7 |

| 45 | MES | 7.6 |

Data sourced from studies on structurally related benzoxazolone and benzothiazolone derivatives. nih.gov

Antiplatelet Aggregation Research

Thrombotic diseases are a major cause of morbidity and mortality worldwide, driving the search for new antiplatelet agents. Derivatives of 1,4-benzoxazine-3(4H)-one have emerged as potent inhibitors of platelet aggregation. nih.gov A series of these compounds were evaluated in vitro for their ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in rabbit arterial blood samples. nih.gov

The research identified two compounds, 8c and 8d , as the most potent molecules within the synthesized series, with IC50 values of 8.99 µM and 8.94 µM, respectively. nih.gov Molecular docking studies suggested that these compounds could bind to the GP IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. nih.gov These results indicate that the 1,4-benzoxazine-3(4H)-one skeleton is a promising lead structure for the development of novel antiplatelet therapies.

Table 3: Inhibition of ADP-Induced Platelet Aggregation by 1,4-Benzoxazine-3(4H)-one Derivatives

| Compound | IC50 (µM) |

| 8c | 8.99 |

| 8d | 8.94 |

Applications in Dermatological Research (e.g., Psoriasis Models)

Inflammatory skin conditions, such as psoriasis, are characterized by complex pathological processes involving inflammation and abnormal cell proliferation. The anti-inflammatory properties of benzoxazine derivatives make them interesting candidates for dermatological research. While direct studies on this compound in psoriasis models are limited, research on related structures has shown relevant activity.

For example, certain 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives have demonstrated significant anti-inflammatory effects in the carrageenan-induced edema model, a standard in vivo screen for anti-inflammatory agents. nih.gov One of the most active compounds, 4j , produced an 83.3% inhibition of edema, which was more potent than the standard drug indomethacin (B1671933) (79.5% inhibition). nih.gov Additionally, studies on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives revealed them to be potent inhibitors of both carrageenan- and arachidonic acid-induced paw edema in mice. nih.gov These compounds were also found to significantly lower the levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in the edema fluid. nih.gov This evidence of potent anti-inflammatory activity suggests that benzoxazine-based compounds could have therapeutic potential for inflammatory skin diseases.

Table 4: Anti-inflammatory Activity of a 1,3-Benzoxazine Derivative

| Compound | Test | Percent Inhibition of Edema (%) |

| 4j | Carrageenan-induced edema | 83.3 |

| Indomethacin (Standard) | Carrageenan-induced edema | 79.5 |

Computational and Theoretical Approaches in 2h 1,3 Benzoxazine 2,4 3h Dione Research

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) will bind to a receptor, which is a key step in rational drug design researchgate.net. These studies are common for various benzoxazine (B1645224) derivatives to explore their potential as therapeutic agents researchgate.netijpsjournal.com. However, specific molecular docking studies detailing the interactions of 6-Amino-2h-1,3-benzoxazine-2,4(3H)-dione with any biological target were not found in the provided search results.

Ligand-Target Interaction Modeling

For related benzoxazine compounds, researchers have modeled interactions with various biological targets. For instance, studies on 1,2,3-triazole linked benzoxazine-2,4-dione conjugates have utilized in silico methods to explore their therapeutic potential mdpi.com. This type of modeling identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Unfortunately, no such models have been published specifically for this compound.

Binding Site Analysis and Affinity Prediction

Binding site analysis and affinity prediction are standard outcomes of molecular docking studies. For example, docking studies on certain 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives against E. coli DNA gyrase have identified the strongest binding affinities within the series, providing insights for further optimization ijpsjournal.com. This level of analysis, including predicted binding energies (e.g., in kcal/mol) and identification of key amino acid residues, is not available for this compound.

In Silico Screening for Biological Activity

In silico screening is used to computationally evaluate large libraries of compounds for their potential biological activity, helping to prioritize which molecules should be synthesized and tested in the lab. This approach has been applied to various benzoxazine derivatives, including researchgate.netnih.gov-benzoxazin-3-one structures, to assess their potential as antimicrobial or antidiabetic agents ijpsjournal.commdpi.com. There is no evidence in the search results of this compound being included in such screening studies or of its specific biological activities being predicted through these methods.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules nih.gov. These calculations can also predict spectroscopic properties (like NMR, IR, and UV-Vis spectra), which aids in the structural characterization of newly synthesized compounds mdpi.comrsc.orgresearchgate.net. While these methods have been applied to various novel benzoxazine and other heterocyclic structures, specific computational results predicting the spectroscopic properties or electronic characteristics of this compound are not documented in the available literature.

Cheminformatics and Data Mining for SAR Development

Cheminformatics and data mining are used to analyze relationships between chemical structure and biological activity (SAR). Quantitative Structure-Activity Relationship (QSAR) models are often developed for series of compounds to predict the activity of new derivatives and guide lead optimization nih.gov. For instance, a QSAR analysis was performed on a set of 2H-1,4-benzoxazine derivatives to understand the substituent effects on their antifungal activity nih.gov. Studies developing SAR or QSAR models for this compound or a series including it are absent from the search results.

Future Directions and Emerging Research Avenues for 6 Amino 2h 1,3 Benzoxazine 2,4 3h Dione

Innovations in Synthetic Pathways for Complex Derivatives

The evolution of synthetic organic chemistry offers new routes to create complex and diverse derivatives of 6-Amino-2H-1,3-benzoxazine-2,4(3H)-dione. Future research will likely focus on moving beyond traditional methods to embrace more efficient, sustainable, and versatile synthetic strategies.

Modernized Methodologies: Researchers are developing modernized, solvent-free methods for synthesizing benzoxazine (B1645224) monomers, which can enhance efficiency and environmental safety. researchgate.net Techniques such as copper-catalyzed decarboxylative coupling and acid-catalyzed reactions with ortho esters are being employed for the synthesis of the core benzoxazin-4-one structure. mdpi.com

C-H Activation: Direct C-H activation and functionalization strategies represent a powerful tool for modifying the benzoxazine scaffold. mdpi.com These methods allow for the introduction of various functional groups at specific positions on the aromatic ring, enabling the synthesis of a broad library of derivatives for structure-activity relationship (SAR) studies.

Bio-based Synthesis: There is a growing interest in using renewable, bio-based phenolic compounds and amines as starting materials for benzoxazine synthesis. nih.govnih.gov This approach not only aligns with green chemistry principles but also provides access to novel molecular architectures. For instance, compounds like vanillin, thymol, and carvacrol (B1668589) have been used to create hybrid benzoxazines. nih.gov

Advanced Approaches in Structure-Based Drug Design

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, enabling the rational design of potent and selective inhibitors. For derivatives of this compound, these computational approaches are essential for identifying high-affinity ligands for specific biological targets.

Molecular Docking: In silico molecular docking studies are instrumental in predicting the binding modes and affinities of novel benzoxazine derivatives within the active sites of target proteins. For example, docking has been used to analyze the interactions of 1,2,3-triazole linked benzoxazine-2,4-dione conjugates with targets like S. aureus tyrosyl-tRNA synthetase and human COX-2 enzyme. researchgate.net

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity. This approach was implicitly used in the development of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. nih.gov

Dynamic Simulations: Molecular dynamics (MD) simulations can provide deeper insights into the stability of ligand-protein complexes over time, further refining the drug design process. researchgate.net These simulations help to validate docking results and understand the dynamic behavior of the molecule within the binding pocket.

Table 1: Computational Methods in Benzoxazine Drug Design

| Technique | Application | Example Target(s) | Reference |

| Molecular Docking | Predicts binding affinity and orientation of ligands. | C. albicans N-Myristoyltransferase, Human COX-2 | researchgate.net |

| Pharmacophore Modeling | Identifies essential structural features for activity. | β2-adrenoceptor | nih.gov |

| Molecular Dynamics | Assesses the stability of ligand-protein interactions. | Bacterial and Fungal Enzymes | researchgate.net |

Identification of Novel Biological Targets and Therapeutic Applications

The broader class of 1,3-benzoxazine derivatives has demonstrated a remarkable diversity of pharmacological activities, suggesting that the 6-amino substituted scaffold could be active against a multitude of biological targets. ikm.org.my Future research will focus on screening this compound and its derivatives against new targets to uncover novel therapeutic applications.

Known biological activities of the benzoxazine class include:

Antimicrobial: Derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. ikm.org.myresearchgate.netsapub.org

Anti-inflammatory: The scaffold has been incorporated into molecules designed to inhibit inflammatory targets like the COX-2 enzyme. researchgate.net

Anticancer: Certain benzoxazines exhibit antitumor properties, with some acting as inhibitors of key signaling pathways, such as MEK (mitogen-activated kinase). ikm.org.my

Neurological: Related benzoxazine structures have been investigated for anticonvulsant activity. ikm.org.my

Cardiopulmonary: Specific derivatives of the related 1,4-benzoxazine scaffold have been identified as potent β2-adrenoceptor agonists for the treatment of asthma and COPD. nih.gov

Inspired by related heterocyclic structures, future screening could explore targets such as D-amino acid oxidase (DAAO) for neurological disorders or key enzymes in Mycobacterium tuberculosis for developing new anti-tubercular agents. mdpi.comnih.gov

Exploration of Multifunctional and Hybrid Molecules

The concept of creating hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy for developing drugs with dual or multiple modes of action. This approach can lead to improved efficacy, reduced potential for drug resistance, and synergistic therapeutic effects. mdpi.com

For the this compound scaffold, this involves covalently linking it to other known bioactive moieties. A notable example is the synthesis of 1,2,3-triazole linked benzoxazine-2,4-dione conjugates, which were designed as novel dual anti-inflammatory and anti-infection agents. researchgate.net Other successful examples from the broader benzoxazine class include hybrids with aminoquinolines for antimalarial activity and spirocycles for anticancer applications. ikm.org.my This strategy allows for the modulation of biological activity and the potential to address complex diseases with a single molecule.

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration

The vastness of "chemical space"—the theoretical collection of all possible molecules—is estimated to be around 10^60 compounds, making exhaustive experimental screening impossible. skoltech.ru Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for navigating this space efficiently. skoltech.runih.gov

For the this compound scaffold, AI and ML can accelerate the discovery process in several ways:

Predictive Modeling: Deep learning models can be trained on existing chemical data to predict the biological activities and physicochemical properties of novel, unsynthesized derivatives. skoltech.runih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Generative Models: AI can be used to generate novel molecular structures with desired properties. skoltech.ru By training on libraries of known active compounds, these models can propose new benzoxazine derivatives that are likely to be active against a specific target.

Data Visualization: Advanced algorithms can help visualize large chemical datasets, allowing researchers to identify patterns and navigate the chemical space more effectively. nih.govchimia.ch

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-2H-1,3-benzoxazine-2,4(3H)-dione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane vs. methanol) and temperature (20–50°C). Lower temperatures (e.g., 0°C) may suppress side reactions like heterocyclic ring cleavage, which occurs with nucleophilic reagents (e.g., piperidine) .

Q. How is the structure of this compound confirmed through spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 4.5–5.5 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm) and NH bends (~1600 cm).

- Crystallography : Single-crystal X-ray diffraction reveals bond angles and planarity of the benzoxazine ring. For example, related analogs show O-C-N angles of ~120°, consistent with sp hybridization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from heat and ignition sources.

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; if exposed, administer oxygen and seek medical attention.

- Disposal : Neutralize with dilute acetic acid before incineration to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry be applied to study the electronic properties of this compound for drug design?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potentials, highlighting nucleophilic (amine group) and electrophilic (carbonyl) sites.

- Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as d-amino acid oxidase (DAAO), by analyzing binding affinities and hydrogen-bonding patterns .

Q. What strategies are effective in resolving contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Variable Control : Replicate conflicting experiments under identical conditions (solvent, temperature, reagent purity). For example, methanol may cleave the benzoxazine ring at elevated temperatures, whereas dichloromethane preserves it .

- Mechanistic Probes : Use isotopic labeling (e.g., -amine) to track reaction pathways via -NMR or mass spectrometry.

Q. How does modifying substituents on the benzoxazine core impact biological activity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl at position 6) enhances stability but reduces solubility. Methyl or benzyl groups at position 3 improve lipophilicity, aiding blood-brain barrier penetration in anticonvulsant studies .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., DAAO activity via fluorometric kits) and correlate results with computational ADMET predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.